molecular formula C15H14ClFN2O3S B2839703 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795300-83-2

3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2839703
CAS No.: 1795300-83-2
M. Wt: 356.8
InChI Key: WUMMJJPVSGROSO-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound featuring a thiazolidine-2,4-dione core, a moiety extensively investigated for its diverse biological potential . This specific molecule integrates a 4-chloro-3-fluorophenyl group and an azetidine ring, structural features commonly employed in medicinal chemistry to modulate biological activity and physicochemical properties. The thiazolidine-2,4-dione scaffold is recognized as a privileged structure in drug discovery, with derivatives reported to exhibit a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, anticancer, and anti-tubercular effects . Research into similar compounds has demonstrated their relevance in developing therapies for type 2 diabetes mellitus, with some acting as modulators of nuclear receptors such as the estrogen-related receptor alpha (ERRα) . Furthermore, recent methodologies highlight the incorporation of the thiazolidine-2,4-dione unit into complex molecular architectures, such as spirooxindolo-pyrrolidines, for anti-tubercular drug discovery . This compound is provided as a high-quality reference material for researchers exploring new therapeutic agents, probing biochemical mechanisms, or conducting structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c16-11-3-1-9(5-12(11)17)2-4-13(20)18-6-10(7-18)19-14(21)8-23-15(19)22/h1,3,5,10H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMJJPVSGROSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the context of cancer research and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Thiazolidine-2,4-dione
  • Substituents :
    • 4-Chloro-3-fluorophenyl group
    • Azetidine ring
    • Propanoyl moiety

This structural complexity contributes to its biological activity.

The biological activity of TZDs, including the compound , is primarily attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key mechanisms include:

  • PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and fatty acid storage. This activation can lead to improved insulin sensitivity and anti-inflammatory effects.
  • Induction of Apoptosis : Studies have shown that TZD derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. For instance, compounds similar to the one discussed have been reported to decrease anti-apoptotic Bcl-2 proteins while increasing pro-apoptotic members like Bax and Bak .

Biological Activity Studies

Recent research has highlighted the anticancer potential of thiazolidine derivatives. A study evaluated several TZD compounds against human breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited significant cytotoxic effects while sparing normal breast cells from toxicity. This selective action is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in MCF-7 and MDA-MB-231
Anti-inflammatoryModulation of inflammatory cytokines
Metabolic RegulationImproved insulin sensitivity through PPAR activation
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Breast Cancer Study : A novel TZD derivative was tested for its efficacy against breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation with minimal effects on normal cells, suggesting potential for targeted therapy .
  • Diabetes Research : In another study focusing on metabolic disorders, TZD derivatives were shown to enhance insulin sensitivity in diabetic models, indicating their dual role in managing metabolic syndromes alongside anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be contextualized by comparing it to analogous TZD-based compounds reported in recent studies. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Key Substituents Biological Target Key Findings Reference
Target Compound Thiazolidine-2,4-dione 3-Azetidinyl with 4-chloro-3-fluorophenyl propanoyl Not explicitly stated (hypothesized: kinase or COX inhibition) Structural rigidity from azetidine; halogenated aromatic group may enhance binding affinity N/A (hypothetical)
4a (Mannich base) Thiazolidine-2,4-dione 3-Piperidinylmethyl with furan-2-ylmethylene COX-2 enzyme Exhibited COX-2 inhibition comparable to Diclofenac in docking studies
4b (Mannich base) Thiazolidine-2,4-dione 3-Piperidinylmethyl with thiophen-2-ylmethylene COX-2 enzyme Enhanced selectivity for COX-2 due to thiophene moiety
YPC-21440 Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazine with 4-methylpiperazinylphenyl Pan-Pim kinases Potent kinase inhibition; methylpiperazine enhances solubility
YPC-21817 Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazine with 4-ethylpiperazinyl-3-fluorophenyl Pan-Pim kinases Fluorine substitution improves metabolic stability
5-Benzylidene derivatives (8-10) Thiazolidine-2,4-dione 3-(4-Chlorobenzyl) with benzylidene or indole groups Not specified (broad biological screening) Chlorobenzyl group increases lipophilicity; indole substituents may target serotonin pathways

Key Comparative Insights

  • Azetidine vs. Piperidine/Piperazine Rings : The target compound’s azetidine ring introduces greater conformational rigidity compared to the six-membered piperidine or piperazine rings in compounds like 4a, 4b, and YPC-21440. This rigidity may influence binding pocket accessibility in enzyme targets .
  • Halogenation Patterns: The 4-chloro-3-fluorophenyl group in the target compound contrasts with the 4-chlorobenzyl (in compounds 8-10) or 3-fluorophenyl (in YPC-21817) groups.

Q & A

Q. Q1. What are the key synthetic strategies for preparing 3-(1-(3-(4-chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazolidine-2,4-dione core via Knoevenagel condensation or Claisen condensation (e.g., using thiosemicarbazide and chloroacetic acid) .
  • Step 2: Functionalization of the azetidine ring with a 4-chloro-3-fluorophenylpropanoyl group via nucleophilic acyl substitution .
  • Characterization: Intermediates are validated using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity . For example, 13C^{13} \text{C}-NMR peaks at ~170–175 ppm confirm the thiazolidinedione carbonyl groups .

Q. Q2. What is the proposed mechanism of action for this compound in antidiabetic research?

Methodological Answer: The compound likely acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, similar to other thiazolidinediones (TZDs). Experimental validation includes:

  • PPAR-γ Transactivation Assays: Luciferase reporter gene assays in HEK293 cells transfected with PPAR-γ response elements .
  • Insulin Sensitivity Studies: In vivo models (e.g., db/db mice) measuring glucose tolerance and insulin resistance reduction .
    Contrast with non-TZD derivatives lacking PPAR-γ binding (e.g., styrylsulfonyl vs. thiophenesulfonyl substituents) to isolate structural determinants .

Q. Q3. How can researchers assess the compound’s antioxidant activity in vitro?

Methodological Answer:

  • DPPH Radical Scavenging Assay: Measure absorbance at 517 nm after incubating the compound with 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
  • SOD Activity Assay: Use nitroblue tetrazolium (NBT) reduction inhibition in cell-free systems .
  • Dose-Response Analysis: Compare IC50_{50} values to ascorbic acid or Trolox as positive controls. Note that electron-withdrawing groups (e.g., 4-chloro-3-fluorophenyl) may enhance radical stabilization .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., azetidine vs. pyrrolidine rings) impact PPAR-γ binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to compare binding poses of azetidine-containing derivatives (e.g., this compound) vs. pyrrolidine analogs. Azetidine’s smaller ring size may reduce steric hindrance in the PPAR-γ ligand-binding domain .
  • Selectivity Profiling: Screen against PPAR-α and PPAR-δ isoforms via competitive binding assays to avoid off-target effects .
  • SAR Trends: Replace azetidine with pyrrolidine in synthetic analogs and measure EC50_{50} shifts in transactivation assays .

Q. Q5. What experimental approaches resolve contradictions in reported anticancer efficacy (e.g., apoptosis induction vs. proliferation inhibition)?

Methodological Answer:

  • Mechanistic Profiling:
    • Apoptosis: Annexin V/PI staining and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7) .
    • Proliferation: BrdU incorporation or Ki-67 staining to distinguish cytostatic vs. cytotoxic effects .
  • Pathway Analysis: RNA-seq or phosphoproteomics to identify differential activation of pro-apoptotic (e.g., Bax/Bcl-2) vs. cell-cycle (e.g., CDK4/6) pathways .
  • Dose Optimization: Compare IC50_{50} for apoptosis (typically lower concentrations) vs. proliferation inhibition (higher concentrations) .

Q. Q6. How can researchers optimize bioavailability given the compound’s poor aqueous solubility?

Methodological Answer:

  • Salt Formation: Synthesize sodium or lysine salts to improve solubility (e.g., via reaction with NaOH or lysine in ethanol) .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) and assess release kinetics in simulated gastric fluid .
  • LogP Reduction: Introduce polar groups (e.g., hydroxyl or carboxylate) on the propanoyl side chain while monitoring PPAR-γ affinity .

Q. Q7. What computational methods predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

  • In Silico Metabolism: Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., fluorophenyl ring hydroxylation) .
  • Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk from reactive metabolites .
  • Experimental Validation: Microsomal stability assays (human liver microsomes + NADPH) quantify half-life and metabolite formation via LC-MS .

Q. Q8. How do enantiomeric impurities affect pharmacological activity, and how can chiral purity be ensured?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB to resolve enantiomers (e.g., azetidine ring stereochemistry) .
  • Activity Comparison: Test individual enantiomers in PPAR-γ transactivation assays; often, the (R)-enantiomer shows higher affinity .
  • Synthetic Control: Employ asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) during azetidine functionalization .

Data Contradiction Analysis

Q. Q9. How should researchers address discrepancies in reported α-amylase inhibition IC50_{50}50​ values across studies?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use identical substrate concentrations (e.g., 0.5% starch) and incubation times (e.g., 10 min at 37°C) .
    • Normalize data to acarbose as a reference inhibitor .
  • Structural Variants: Compare inhibition across derivatives (e.g., 4-chloro-3-fluorophenyl vs. 2-fluorophenyl substituents) to identify substituent effects .

Q. Q10. What strategies validate the compound’s dual antidiabetic and anticancer activity in vivo?

Methodological Answer:

  • Dual-Efficacy Models: Use diabetic cancer models (e.g., streptozotocin-induced diabetic mice with xenografted tumors) .
    • Monitor tumor volume (caliper measurements) and blood glucose levels weekly.
    • Compare to monotherapy controls (e.g., rosiglitazone + cisplatin) .
  • Biomarker Profiling: Measure HbA1c (diabetes) and serum VEGF (cancer) to assess dual mechanisms .

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